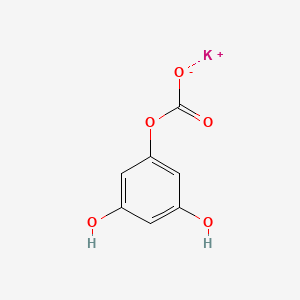

Potassium phloroglucinol carboxylate

Description

Properties

IUPAC Name |

potassium;(3,5-dihydroxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.K/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZCBTVJPCQLKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylation and Formation of Potassium Phloroglucinol Carboxylate

The direct preparation of potassium phloroglucinol carboxylate involves introducing a carboxyl group onto the phloroglucinol molecule and forming its potassium salt. While explicit detailed protocols for potassium phloroglucinol carboxylate are scarce in the literature, the following approaches are inferred from synthetic strategies for acylated and carboxylated phloroglucinol derivatives:

Acylation and Carboxylation Reactions

Phloroglucinol undergoes acylation using acyl chlorides, anhydrides, or carboxylic acids in the presence of catalysts or under Friedel–Crafts conditions. Carboxylation often involves electrophilic substitution to introduce formyl or carboxyl groups, followed by neutralization with potassium hydroxide to form the potassium salt.Enzymatic and Biosynthetic Methods

Recent advances demonstrate enzymatic synthesis of phloroglucinol derivatives from acetate using acetyl-CoA synthetase, acetyl-CoA carboxylase, and phloroglucinol synthase enzymes. This biosynthetic pathway can be optimized in vitro to produce phloroglucinol derivatives, potentially including carboxylated forms, by controlling enzyme ratios and substrate concentrations.

Detailed Preparation Procedure Based on Catalytic Hydrolysis (Patent CN103086847B)

This method is the most documented and industrially relevant for producing phloroglucinol, which can be further processed into potassium phloroglucinol carboxylate:

| Step | Description |

|---|---|

| 1 | Charge 2,6-chlorophenesic acid (1.0 mol) and potassium hydroxide (8.0 mol) into a reactor. |

| 2 | Add copper salt catalyst (e.g., 0.1% cuprous chloride by mass). |

| 3 | Add 1,2,4-trimethylbenzene as solvent (mass ratio ~5–6:1 relative to 2,6-chlorophenesic acid). |

| 4 | Heat mixture to 170°C and maintain for 17 hours under stirring at normal pressure. |

| 5 | Cool to room temperature, add water to separate organic and aqueous phases. |

| 6 | Separate aqueous phase containing phloroglucinol. Adjust pH to 0.5–3.0 using hydrochloric acid. |

| 7 | Isolate phloroglucinol by crystallization or further purification. |

This method yields phloroglucinol with high purity and yield, providing a robust precursor for potassium phloroglucinol carboxylate synthesis.

Conversion to Potassium Phloroglucinol Carboxylate

The conversion of phloroglucinol to potassium phloroglucinol carboxylate typically involves:

Carboxylation Reaction

Phloroglucinol is reacted with a suitable carboxylating agent, such as carbon dioxide under pressure or carboxyl-containing reagents, in the presence of a base like potassium hydroxide to introduce the carboxylate group.Neutralization and Salt Formation

The carboxylated product is neutralized with potassium hydroxide or potassium carbonate to form the potassium salt, potassium phloroglucinol carboxylate.Purification

The product is purified by crystallization or recrystallization from aqueous or mixed solvents.

While specific reaction conditions (temperature, solvent, time) vary depending on the carboxylation method, the process generally follows standard aromatic carboxylation and salt formation protocols.

Summary Table of Preparation Methods and Key Parameters

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Phloroglucinol synthesis | Catalytic hydrolysis | 2,6-chlorophenesic acid, KOH, Cu catalyst, 170°C, 17 h | High yield, industrial scale |

| Phloroglucinol synthesis | Hexachlorobenzene reaction | Hexachlorobenzene, sodium propylate | Less common, older method |

| Carboxylation | Electrophilic aromatic substitution | Phloroglucinol, CO2 or carboxylating agents, KOH | Introduces carboxyl group |

| Salt formation | Neutralization | Carboxylated phloroglucinol, potassium hydroxide | Forms potassium phloroglucinol carboxylate |

| Enzymatic biosynthesis (emerging) | Enzyme cascade from acetate | ACS2, ACC, PhlD enzymes, ATP, CoA, 30°C | Novel, in vitro biosynthesis approach |

Research Findings and Notes

The catalytic hydrolysis method offers advantages such as wide availability of raw materials, moderate reaction conditions (normal pressure), and high catalyst activity with minimal catalyst loading.

The enzymatic biosynthesis route, while still under research, shows promise for environmentally friendly and efficient synthesis of phloroglucinol derivatives, including potentially potassium phloroglucinol carboxylate, by optimizing enzyme ratios and cofactor concentrations.

Acylation and carboxylation of phloroglucinol are well-established in synthetic organic chemistry, often employing Friedel–Crafts acylation or Houben–Hoesch reactions, which can be adapted for the preparation of carboxylated derivatives.

Chemical Reactions Analysis

Types of Reactions: Potassium phloroglucinol carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium phloroglucinol carboxylate can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed:

Oxidation Products: Oxidation of potassium phloroglucinol carboxylate can lead to the formation of quinones and other oxidized derivatives.

Reduction Products: Reduction reactions can produce hydroxylated derivatives or fully reduced forms of the compound.

Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Organic Synthesis

KPC serves as a reagent in organic synthesis, facilitating the formation of complex molecules. Its role as a precursor for synthesizing other chemical compounds is crucial in developing new materials and pharmaceuticals. The compound can undergo several chemical reactions, including oxidation and reduction, making it a valuable tool in synthetic organic chemistry.

Biological Studies

In biological research, KPC is utilized to investigate its effects on cellular processes. Studies have shown that it possesses antioxidant and anti-inflammatory properties, which are essential for developing therapeutic agents. For instance, KPC's ability to scavenge free radicals has been linked to potential applications in treating oxidative stress-related diseases .

Pharmaceutical Applications

KPC has shown promise in pharmacological studies due to its biological activities. It has been investigated for its potential use in treating conditions such as gout and other inflammatory disorders. Research indicates that KPC derivatives exhibit significant inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production, thus providing a basis for gout treatment .

Dyes and Pigments Production

In the industrial sector, KPC is employed in producing dyes and pigments. Its ability to act as a coupling agent enhances the stability and colorfastness of dyes used in textiles and printing .

Agricultural Use

KPC's role extends to agriculture, where it is used as a soil conditioner and fertilizer component. Its incorporation into agricultural practices helps improve soil quality and enhance plant growth by providing essential nutrients .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of KPC compared to other phenolic compounds. Results demonstrated that KPC exhibited superior scavenging activity against free radicals, indicating its potential as a natural antioxidant in food and pharmaceutical formulations .

Case Study 2: Xanthine Oxidase Inhibition

Research conducted on KPC derivatives revealed their effectiveness as xanthine oxidase inhibitors. The study found that specific modifications to the KPC structure enhanced its inhibitory activity significantly, suggesting its potential use in gout management therapies .

Mechanism of Action

Potassium phloroglucinol carboxylate is similar to other trihydroxybenzoic acid derivatives, such as gallic acid and pyrogallol. it is unique in its potassium salt form, which influences its solubility and reactivity. The compound's distinct chemical structure and properties make it a valuable tool in scientific research and industrial applications.

Comparison with Similar Compounds

Structural Analogs of Phloroglucinol

Phloroglucinol derivatives are classified based on substituents affecting hydrophilicity, lipophilicity, and bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Pharmacological Activity

- LOX Inhibition: Acyl-geranyl phloroglucinol derivatives (e.g., tHGA) exhibit potent 15-LOX inhibition (IC₅₀ = 2.8 µM), attributed to the lipophilic geranyl group enhancing membrane interaction . Potassium phloroglucinol carboxylate lacks this hydrophobic moiety, likely reducing LOX affinity.

- Anti-inflammatory Potential: Carboxylate groups may shift activity toward water-soluble targets (e.g., extracellular enzymes), though this requires validation.

Physicochemical Properties

Q & A

Advanced Research Question

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column and negative ionization mode to detect [M-H]⁻ ions (e.g., m/z 209 for phloroglucinol carboxylate) .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .

- Validation : Include matrix-matched calibration to account for ion suppression in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.